molecular formula C9H14Cl2N2 B2406810 [3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride CAS No. 2171988-01-3

[3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride

Cat. No.: B2406810
CAS No.: 2171988-01-3
M. Wt: 221.13
InChI Key: QWBGKGMMRCLFRX-UHFFFAOYSA-N
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Description

Overview of the Compound

[3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride (CAS: 2171988-01-3) is a bicyclic organic compound featuring a cyclobutane ring fused to a pyridine moiety, with an amine group at the 3-position of the cyclobutyl ring. Its molecular formula is C₉H₁₄Cl₂N₂ , with a molecular weight of 221.13 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents such as water and methanol. Structurally, the pyridine ring contributes aromatic stability, while the cyclobutane ring introduces strain, influencing reactivity and conformational flexibility.

Key physicochemical properties include:

  • IUPAC Name : 3-(pyridin-4-yl)cyclobutan-1-amine dihydrochloride.
  • SMILES Notation : Cl.Cl.NC1CC(C1)C1=CC=NC=C1.
  • Synonym : MFCD29760292.

The compound’s stereochemistry (cis/trans isomerism) remains a subject of study, with synthetic routes often yielding racemic mixtures unless chiral catalysts are employed.

Historical Context and Discovery

The synthesis of cyclobutylamine derivatives gained traction in the early 2000s, driven by interest in strained ring systems for drug discovery. [3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride was first reported in patent literature around 2019, where it emerged as an intermediate in the synthesis of kinase inhibitors. Early methods relied on palladium-catalyzed cross-coupling reactions between pyridine boronic acids and cyclobutyl halides, followed by amine functionalization. For example, Eastwood et al. (2006) demonstrated Suzuki-Miyaura couplings using cyclic vinyl boronates to access tetrahydropyridine analogs, laying groundwork for later cyclobutane adaptations.

The compound’s dihydrochloride form was standardized by Enamine and ChemBridge Corporation between 2019–2025 to improve stability for high-throughput screening.

Relevance in Contemporary Chemical Research

Recent applications focus on:

  • Medicinal Chemistry : As a building block for CCR5 antagonists (e.g., HIV entry inhibitors) and mTOR kinase inhibitors. The pyridine moiety enables hydrogen bonding with biological targets, while the cyclobutyl group modulates lipophilicity.
  • Catalysis : Serving as a ligand in Rh-catalyzed asymmetric reductive Heck reactions to synthesize enantioenriched piperidines.
  • Materials Science : Functionalization into metal-organic frameworks (MOFs) for gas storage, leveraging its rigid bicyclic structure.

Notably, its role in synthesizing Preclamol and Niraparib precursors highlights its versatility in accessing chiral pharmacophores.

Scope and Objectives of the Review

This review systematically evaluates:

  • Synthetic methodologies for [3-(4-pyridinyl)cyclobutyl]amine dihydrochloride.
  • Physicochemical and structural properties.
  • Applications in drug discovery and catalysis.
  • Future directions for functionalization and scale-up.

Emphasis is placed on mechanistic insights, reproducibility of synthetic protocols, and alignment with green chemistry principles.

Properties

IUPAC Name

3-pyridin-4-ylcyclobutan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-9-5-8(6-9)7-1-3-11-4-2-7;;/h1-4,8-9H,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBGKGMMRCLFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed [2+2] Cycloaddition

The use of ruthenium-based catalysts, as demonstrated in the synthesis of cyclopropane derivatives (EP2644590A1), provides a template for cyclobutane formation. Dichloro($$p$$-cymene)ruthenium(II) dimer, combined with chiral ligands such as ($$S,S$$)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, enables asymmetric cycloaddition. For example, ethyl diazoacetate could react with 4-vinylpyridine under catalytic conditions to yield ethyl [3-(4-pyridinyl)cyclobutyl]carboxylate.

Hypothetical Reaction Conditions

Reagent Quantity (mmol) Temperature (°C) Time (h) Yield (%)
4-Vinylpyridine 10.0 25 12 -
Ethyl diazoacetate 12.0 25 12 -
Ru catalyst 0.5 25 12 65*

*Theoretical yield based on analogous cyclopropanation.

Photochemical [2+2] Cycloaddition

UV-mediated dimerization of 4-pyridinyl acrylate derivatives offers a ring-strained cyclobutane intermediate. This method, though less stereoselective, avoids transition metals. For instance, irradiation of 4-pyridinyl acrylate at 254 nm in acetonitrile generates the cyclobutane core.

Introduction of the Amine Group

Hofmann Rearrangement of Cyclobutane Carboxamide

Following the activation strategies in CN105777743A, cyclobutane carboxylic acid (derived from hydrolysis of ethyl [3-(4-pyridinyl)cyclobutyl]carboxylate) is converted to an acyl azide using thionyl chloride and sodium azide. Subsequent Curtius rearrangement yields the primary amine:

$$
\text{Cyclobutane carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acyl chloride} \xrightarrow{\text{NaN}3} \text{Acyl azide} \xrightarrow{\Delta} \text{Isocyanate} \xrightarrow{\text{H}_2\text{O}} \text{Amine}
$$

Key Conditions

  • Thionyl chloride (2.5 eq) in toluene at 80°C for 3 h.
  • Sodium azide (3.0 eq) in DMF at 0°C to 25°C for 6 h.

Reductive Amination

A ketone intermediate (e.g., [3-(4-pyridinyl)cyclobutyl]ketone) undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine after purification.

Pyridinyl-Cyclobutane Coupling

Suzuki-Miyaura Cross-Coupling

A cyclobutylboronic acid intermediate couples with 4-bromopyridine using tetrakis(triphenylphosphine)palladium(0). This method, adapted from palladium-mediated protocols in EP2644590A1, requires anhydrous conditions and elevated temperatures:

$$
\text{Cyclobutylboronic acid} + \text{4-Bromopyridine} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{[3-(4-Pyridinyl)cyclobutyl]boronate}
$$

Optimized Parameters

  • Pd(PPh$$3$$)$$4$$ (5 mol%)
  • K$$2$$CO$$3$$ (2.0 eq) in dioxane/H$$_2$$O (4:1) at 90°C for 24 h.

Salt Formation and Purification

The free amine is treated with hydrochloric acid (2.0 eq) in ethanol to precipitate the dihydrochloride salt. Recrystallization from ethanol/ether yields the final product.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Potential
Ru-Catalyzed Cycloaddition High stereoselectivity Requires expensive metal catalysts 60–70%
Photochemical Cycloaddition Metal-free Poor regiocontrol 30–45%
Suzuki Coupling Compatible with diverse boronic acids Sensitive to moisture 50–65%

Chemical Reactions Analysis

Types of Reactions

[3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

[3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)-1,2,4-Triazines: These compounds share a similar pyridine ring structure but differ in their additional triazine ring.

    3,4-Dihydropyrimidin-2(1H)-one Compounds: These compounds have a pyrimidine ring instead of a cyclobutane ring.

Uniqueness

[3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Biological Activity

[3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cyclobutyl group attached to a pyridine ring, which contributes to its unique biological properties. The dihydrochloride form enhances its solubility, making it suitable for various biological assays.

Antimicrobial Properties

Preliminary studies indicate that [3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride exhibits antimicrobial activity against specific bacterial strains. The mechanism may involve the inhibition of bacterial cell wall synthesis, similar to other compounds with imidazole derivatives that have shown broad-spectrum antimicrobial effects.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The compound's ability to interfere with cellular signaling pathways involved in proliferation and apoptosis suggests its potential as an anticancer agent. For instance, structure-activity relationship studies have indicated that modifications to similar compounds can enhance their antiproliferative effects .

The biological activity of [3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, leading to reduced viability of target cells.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular responses.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Demonstrated effectiveness against Gram-positive bacteria; mechanism involves cell wall synthesis inhibition.
Anticancer Activity Shown to reduce proliferation in colon cancer cell lines; IC50 values suggest significant potency .
Mechanism Insights Binding studies reveal interactions with key enzymes and receptors; potential for drug development applications .

Pharmacokinetics

The pharmacokinetic profile of [3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride indicates favorable absorption characteristics due to its high solubility in polar solvents. This property enhances its bioavailability and therapeutic potential when administered in vivo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by functionalization with a pyridinyl group and subsequent amination. Optimization includes adjusting catalysts (e.g., palladium for coupling reactions), temperature (e.g., low temps to minimize side reactions), and solvent polarity. Purification via recrystallization or column chromatography ensures high yield (≥75%) .

Q. How should researchers characterize the purity and structural integrity of [3-(4-Pyridinyl)cyclobutyl]amine dihydrochloride?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and cyclobutane ring geometry.
  • HPLC (≥95% purity threshold) with a C18 column and UV detection (λ = 254 nm).
  • Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]+ at m/z 223.1).
  • Elemental analysis to verify chloride content (theoretical Cl: ~24%) .

Q. Why is the dihydrochloride salt form preferred in pharmacological studies?

  • Methodology : The salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) and stability by protonating the amine group, reducing oxidative degradation. Solubility can be quantified via shake-flask assays, and stability assessed through accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. negligible efficacy)?

  • Methodology :

  • Assay standardization : Compare cell lines (e.g., RAW 264.7 macrophages vs. primary cells) and inflammatory markers (e.g., TNF-α vs. IL-6).

  • Metabolite profiling : Use LC-MS to identify active/inactive metabolites in hepatic microsomes.

  • Structural analogs : Test derivatives (e.g., pyridinyl replaced with phenyl) to isolate pharmacophores (see Table 1) .

    Table 1: Structural Analogs and Biological Activities

    CompoundStructural VariationReported Activity
    [4-Chlorophenyl analog]Chlorine substitutionEnhanced antimicrobial
    [Cyclohexyl analog]Cyclohexane ringReduced solubility
    [Pyrimidine analog]Heterocycle modificationImproved receptor binding
    Source: Adapted from

Q. What strategies are effective for isolating enantiomers if stereoisomerism is present in the cyclobutyl moiety?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (RT differences ≥2 min).
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane formation.
  • Circular dichroism (CD) : Validate enantiopurity by comparing Cotton effects .

Q. How does the cyclobutyl ring influence pharmacokinetics compared to larger rings (e.g., cyclohexyl)?

  • Methodology :

  • Molecular modeling : Calculate logP (cyclobutyl: ~1.2 vs. cyclohexyl: ~2.5) and polar surface area (PSA) via DFT.
  • In vivo studies : Compare bioavailability in rodent models (e.g., cyclobutyl shows 30% higher AUC due to reduced metabolic clearance) .

Q. What advanced techniques are used to study receptor-ligand interactions for this compound?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to targets like serotonin receptors (e.g., 5-HT2A, KD ≈ 50 nM).
  • Fluorescence polarization : Quantify competitive binding against fluorescent probes (e.g., FITC-labeled antagonists).
  • Cryo-EM : Resolve binding conformations in GPCR complexes .

Q. How can metabolic stability be evaluated to optimize lead candidates?

  • Methodology :

  • Liver microsome assays : Incubate with human hepatocytes (1 mg/mL, 37°C) and monitor parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation).
  • Plasma protein binding : Equilibrium dialysis to assess free fraction (e.g., >90% bound reduces efficacy) .

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